molecular formula C13H11FO B073129 1-(4-Fluorophenoxy)-3-methylbenzene CAS No. 1514-26-7

1-(4-Fluorophenoxy)-3-methylbenzene

Cat. No. B073129
CAS RN: 1514-26-7
M. Wt: 202.22 g/mol
InChI Key: APVQRVSBMIDSFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Fluorophenoxy)-3-methylbenzene can involve nucleophilic substitution reactions, where a fluorophenyl group is introduced to a methylbenzene structure through an oxy linkage. Studies involving similar fluorinated aromatic compounds provide insights into potential synthetic routes, highlighting methods such as aromatic nucleophilic substitution with fluorine-containing reagents and the manipulation of different functional groups to achieve the desired fluorophenoxy-methylbenzene structure (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(4-Fluorophenoxy)-3-methylbenzene, such as fluorobenzene derivatives, often involves X-ray crystallography to determine precise molecular geometries. The influence of fluorination on the aromatic ring can induce changes in bond lengths and angles compared to non-fluorinated analogs, affecting the overall molecular conformation and packing in the crystalline state (Thalladi et al., 1998).

Chemical Reactions and Properties

Fluorophenoxy-methylbenzene compounds participate in various chemical reactions, including further functionalization of the aromatic ring, interactions with nucleophiles and electrophiles, and participation in coupling reactions. The presence of the fluorophenoxy group can influence the reactivity patterns of the molecule, making it a versatile intermediate for synthesizing more complex molecules (Baker et al., 1995).

Physical Properties Analysis

The physical properties of 1-(4-Fluorophenoxy)-3-methylbenzene, such as melting and boiling points, solubility in different solvents, and crystal structure, are crucial for its application in material science and organic synthesis. Fluorinated compounds often exhibit unique physical properties, including increased thermal stability and altered solubility profiles, which can be advantageous in various applications (Yang & Hsiao, 2004).

Chemical Properties Analysis

The chemical properties of 1-(4-Fluorophenoxy)-3-methylbenzene, such as acidity/basicity, reactivity towards different chemical reagents, and stability under various conditions, are influenced by the presence of the fluorophenoxy group. This group can affect the electron density distribution across the molecule, influencing its reactivity and interactions with other molecules. Studies on related fluorinated aromatic compounds provide insights into how fluorination affects chemical behavior, including changes in reactivity and potential for forming novel compounds (Gail & Coenen, 1994).

Scientific Research Applications

Biotransformation Studies

Research on the transformation of monofluorophenols by Rhodococcus opacus 1cp highlights the formation of fluoropyrogallols as intermediates. This study demonstrates the microbial pathway's capability to biotransform fluorinated aromatic compounds, indicating potential applications in bioremediation and the synthesis of complex organic molecules (Finkelstein et al., 2000).

Aryloxydefluorination Studies

Aryloxydefluorination of pentafluorobenzene, resulting in compounds like 1-phenoxy-2,3,5,6-tetrafluorobenzene and 1-(4′-fluorophenoxy)-2,3,5,6-tetrafluorobenzene, has been studied without the use of noble metal catalysis. This provides a pathway for synthesizing complex fluorinated aromatic compounds potentially useful in material science and pharmaceutical research (Adonin & Bardin, 2013).

Photophysical Studies

Investigations into the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s offer insights into the photophysical properties of compounds. Such studies are critical for the development of new materials for optoelectronic applications (Levitus et al., 2001).

Fluorescent Sensor for Metal Ions

The development of fluorescent sensors for metal ion detection, such as Al3+, based on o-aminophenol derivatives, showcases the application of fluorophenoxy compounds in creating sensitive and selective probes for environmental monitoring and biomedical research (Ye et al., 2014).

Electrochemical Studies

Electrochemical reduction studies of methyl triclosan, a chloro- and methoxy-substituted phenoxybenzene derivative, at glassy carbon cathodes reveal mechanisms relevant to environmental decontamination and the synthesis of less harmful derivatives (Peverly et al., 2014).

Synthetic Applications

The synthesis of no-carrier-added 4-[18F]fluorophenol from precursors demonstrates the relevance of fluorophenoxy compounds in radiopharmaceutical chemistry, particularly for developing PET imaging agents (Ross et al., 2011).

properties

IUPAC Name

1-fluoro-4-(3-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVQRVSBMIDSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602085
Record name 1-(4-Fluorophenoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenoxy)-3-methylbenzene

CAS RN

1514-26-7
Record name 1-(4-Fluorophenoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (1 80 g) was suspended in 3-bromotoluene (51.3 g, Aldrich) and 4-fluorophenol (8.40 g, Aldrich) added over 1/4 hour with stirring. The mixture was then heated at 45° C. until effervescence stopped (1/2 hour). After cooling, copper(I) chloride (3.75 g) was added followed by TDA-1 (12 g) over 10 minutes with further cooling. The mixture was then heated at 180° C. under N2 for 24 hours. After cooling, the mixture was treated with 2 M aqu. HCl (100 ml) and extracted with ether. The extract was washed with 2 M aqu. HCl (2×100 ml), with 2 M aqu. NaOH and with water (2×100 ml), then treated with charcoal, filtered through Hyflo and stripped. The residue was distilled under reduced pressure to give the desired product, bp 130°-135° C./10 mm Hg.
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80 g
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8.4 g
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12 g
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51.3 g
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3.75 g
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catalyst
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Synthesis routes and methods II

Procedure details

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